molecular formula C7H11NO2 B12275339 methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate

methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate

Cat. No.: B12275339
M. Wt: 141.17 g/mol
InChI Key: RTGGKLZTJDGSFV-HCWXCVPCSA-N
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Description

Methyl (1S,4R,5R)-2-azabicyclo[211]hexane-5-carboxylate is a bicyclic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves a [2 + 2] cycloaddition reaction. This reaction is facilitated by photochemistry, where light energy is used to drive the formation of the bicyclic structure. The reaction conditions often include the use of a mercury lamp, which provides the necessary ultraviolet light for the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical reaction. the use of mercury lamps can be technically challenging and may require specialized equipment and glassware . Alternative methods that are more scalable and cost-effective are being explored to improve the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction being carried out but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative. Substitution reactions can produce a wide range of products depending on the nucleophile used .

Scientific Research Applications

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic applications, including as a scaffold for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The nitrogen atom in the structure can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: A similar bicyclic compound without the nitrogen atom.

    Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure.

Uniqueness

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate is unique due to the presence of the nitrogen atom in its bicyclic structure. This nitrogen atom provides additional sites for chemical interactions and can influence the compound’s reactivity and biological activity .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-5(6)8-3-4/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m0/s1

InChI Key

RTGGKLZTJDGSFV-HCWXCVPCSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2C[C@@H]1NC2

Canonical SMILES

COC(=O)C1C2CC1NC2

Origin of Product

United States

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